Beta-Adrenoceptor Selectivity Ratio: Non-Selective Profile Quantified Against Atenolol and Propranolol in Conscious Dogs
Xibenolol (D-32) exhibits a non-selective β1/β2-adrenoceptor blocking profile, with a selectivity ratio of 0.69, defined as the ratio of the dose producing 50% inhibition of isoprenaline-induced tachycardia (β1 effect) to the dose producing 50% inhibition of isoprenaline-induced hypotension (β2 effect). This ratio is nearly identical to that of propranolol (0.67), confirming equivalent non-selectivity between the two agents. In contrast, atenolol shows a ratio of 0.03 (strong β1-selectivity), and IPS-339 shows a ratio of 6.3 (β2-selectivity) [1]. A ratio near 1.0 indicates balanced, non-selective blockade of both receptor subtypes.
| Evidence Dimension | Beta-adrenoceptor selectivity ratio (β1/β2 blockade balance) |
|---|---|
| Target Compound Data | Selectivity ratio = 0.69 (xibenolol / D-32) |
| Comparator Or Baseline | Propranolol: 0.67; Atenolol: 0.03; IPS-339: 6.3 |
| Quantified Difference | Xibenolol is ~23-fold less β1-selective than atenolol; ~9-fold less β2-selective than IPS-339; within 3% of propranolol's non-selective ratio |
| Conditions | Conscious dogs; intravenous isoprenaline challenge; tachycardia (β1) vs hypotension (β2) endpoints |
Why This Matters
Investigators requiring a non-selective beta-blocker profile should select xibenolol or propranolol rather than atenolol; the near-identical selectivity ratio to propranolol makes xibenolol a suitable alternative in non-selective blockade protocols where propranolol's other properties (e.g., 5-HT receptor antagonism, shorter duration) are confounding.
- [1] Himori N, Honma S, Izumi A, Ishimori T. Duration and selectivity in beta-adrenoceptor blocking action of a beta-adrenoceptor blocking drug, D-32 in conscious dogs. Naunyn Schmiedebergs Arch Pharmacol. 1981 Feb;316(1):19-23. doi:10.1007/BF00507221. View Source
